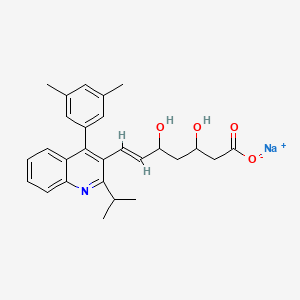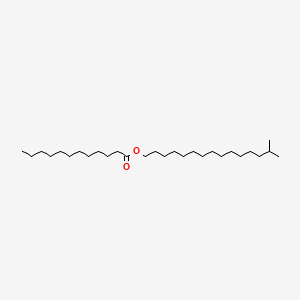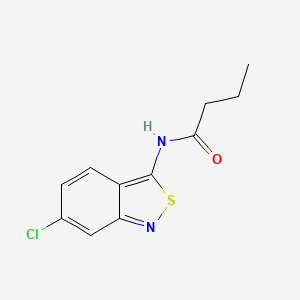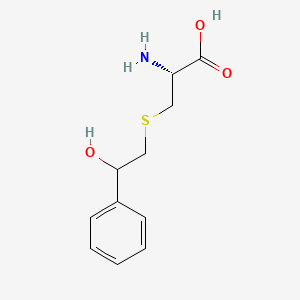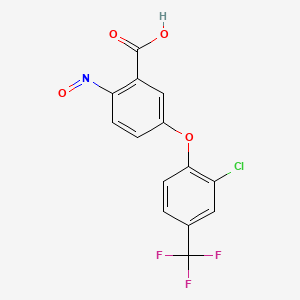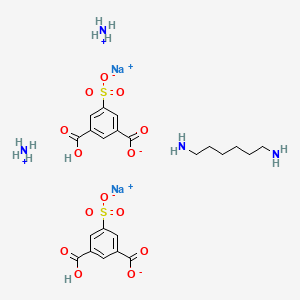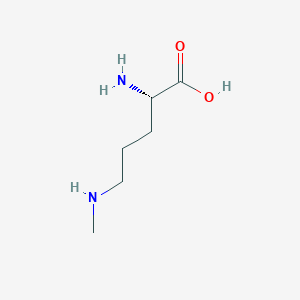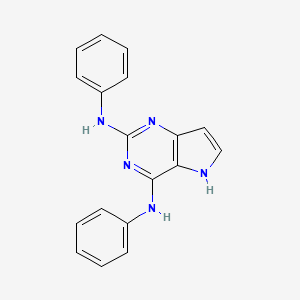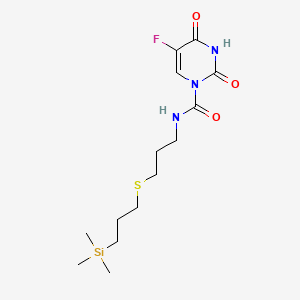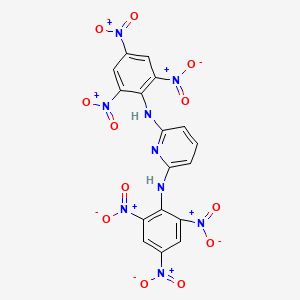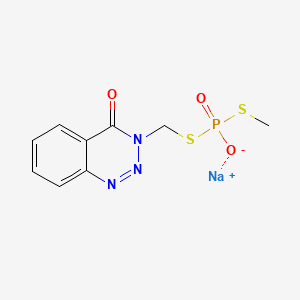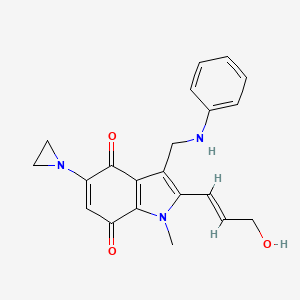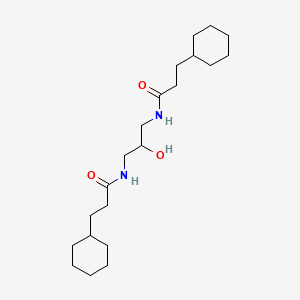
Cyclohexanepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclohexane rings and amide groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of cyclohexanepropanamide with a diol, such as 2-hydroxy-1,3-propanediol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanepropanamide oxides, while reduction can produce cyclohexanepropanamine derivatives.
Scientific Research Applications
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclohexane rings contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar in structure but with different alkyl chains.
N,N’-(2-Hydroxy-1,3-propanediyl)-bis-[N-(2-hydroxyethyl)-hexadecanamide]: Another related compound with variations in the alkyl groups.
Uniqueness
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- stands out due to its specific combination of cyclohexane rings and amide groups, which impart unique physical and chemical properties
Properties
CAS No. |
138404-89-4 |
|---|---|
Molecular Formula |
C21H38N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[3-(3-cyclohexylpropanoylamino)-2-hydroxypropyl]propanamide |
InChI |
InChI=1S/C21H38N2O3/c24-19(15-22-20(25)13-11-17-7-3-1-4-8-17)16-23-21(26)14-12-18-9-5-2-6-10-18/h17-19,24H,1-16H2,(H,22,25)(H,23,26) |
InChI Key |
UXKSQHLEPOLTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC(CNC(=O)CCC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12714878.png)
